5-Bromo-6-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features both bromine and trifluoromethyl substituents on a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(trifluoromethyl)quinoline typically involves the bromination of 6-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.
Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.
Oxidation and Reduction Products: Oxidized quinoline derivatives or reduced quinoline derivatives.
Scientific Research Applications
5-Bromo-6-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target sites through halogen bonding or other interactions.
Comparison with Similar Compounds
6-(Trifluoromethyl)quinoline: Lacks the bromine substituent but shares similar electronic properties.
5-Bromoquinoline: Lacks the trifluoromethyl group but can undergo similar substitution reactions.
5,6-Dibromoquinoline: Contains an additional bromine atom, which can affect its reactivity and applications.
Uniqueness: 5-Bromo-6-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-6-2-1-5-15-8(6)4-3-7(9)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMITLHJIWHUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)C(F)(F)F)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.